molecular formula C18H20FN3O B2863893 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide CAS No. 2415504-52-6

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide

カタログ番号 B2863893
CAS番号: 2415504-52-6
分子量: 313.376
InChIキー: DWKICOIGGXFJLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide, also known as FPA144, is a small molecule inhibitor that targets the fibroblast growth factor receptor 2b (FGFR2b). FGFR2b is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. FPA144 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.

作用機序

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide selectively binds to and inhibits the activity of FGFR2b, which is overexpressed in many types of cancer. FGFR2b activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. By inhibiting FGFR2b, this compound blocks these signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It inhibits the growth of FGFR2b-dependent tumor cells by inducing cell cycle arrest and apoptosis. This compound also inhibits angiogenesis, which is crucial for tumor growth and metastasis. In addition, this compound enhances the efficacy of chemotherapy and radiotherapy in preclinical models.

実験室実験の利点と制限

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound also has some limitations. It is a specific inhibitor of FGFR2b, and its efficacy may be limited to cancers that overexpress this receptor. In addition, this compound may have off-target effects that need to be carefully evaluated.

将来の方向性

There are several future directions for the study of 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide. One direction is to evaluate its efficacy in other types of cancer that overexpress FGFR2b, such as breast cancer and lung cancer. Another direction is to evaluate its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors. In addition, the development of biomarkers that can predict the response to this compound may improve patient selection and treatment outcomes. Finally, the optimization of this compound dosing and administration may improve its safety and efficacy in clinical settings.

合成法

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The synthesis starts with the preparation of 2-fluoroaniline, which is then reacted with 2-bromo-5-fluoropyridine to obtain 2-fluoro-N-(2-pyridinyl)aniline. This intermediate is then reacted with N-methyl-3-(pyridin-2-yl)azetidine-3-carboxamide to obtain this compound.

科学的研究の応用

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of FGFR2b-dependent tumor cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with advanced gastric and gastroesophageal junction cancer.

特性

IUPAC Name

3-(2-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-21(15-12-22(13-15)17-8-4-5-11-20-17)18(23)10-9-14-6-2-3-7-16(14)19/h2-8,11,15H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKICOIGGXFJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。